molecular formula C23H33N3O4S B1493998 Penicillin G-d7 N-ethylpiperidinium salt CAS No. 1217445-37-8

Penicillin G-d7 N-ethylpiperidinium salt

Cat. No.: B1493998
CAS No.: 1217445-37-8
M. Wt: 454.6 g/mol
InChI Key: KLNSFLVJJKLEDK-RSWIJXEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penicillin G-d7 N-ethylpiperidinium salt is a deuterated form of Penicillin G, which is a widely used antibiotic. This compound is often used as an analytical standard in various scientific studies due to its stable isotope labeling. The deuterium atoms replace hydrogen atoms in the benzylpenicillin structure, making it useful for tracing and quantification in mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Penicillin G-d7 N-ethylpiperidinium salt involves the incorporation of deuterium atoms into the benzylpenicillin structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the deuteration of benzyl chloride, followed by its reaction with 6-aminopenicillanic acid to form the deuterated penicillin G. The final step involves the formation of the N-ethylpiperidinium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Penicillin G-d7 N-ethylpiperidinium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield deuterated penicilloic acid, while reduction may yield deuterated penicillamine .

Scientific Research Applications

Penicillin G-d7 N-ethylpiperidinium salt has a wide range of scientific research applications, including:

    Chemistry: Used as an analytical standard in mass spectrometry for the quantification and tracing of penicillin derivatives.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of penicillin antibiotics.

    Medicine: Used in clinical research to study the efficacy and safety of penicillin antibiotics.

    Industry: Applied in quality control and assurance processes in the pharmaceutical industry .

Mechanism of Action

Penicillin G-d7 N-ethylpiperidinium salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) located on the bacterial cell membrane, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis and death. The deuterium labeling does not alter the mechanism of action but allows for precise tracking and quantification in various analytical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise analytical studies. This makes it particularly valuable in research settings where accurate quantification and tracing are essential. Its deuterium atoms provide a distinct mass shift, making it easily distinguishable from non-deuterated compounds in mass spectrometry .

Properties

IUPAC Name

(2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S.C7H15N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);2-7H2,1H3/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D,8D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNSFLVJJKLEDK-RSWIJXEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H])[2H].CCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746797
Record name (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-ethylpiperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217445-37-8
Record name (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-ethylpiperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penicillin G-d7 N-ethylpiperidinium salt
Reactant of Route 2
Reactant of Route 2
Penicillin G-d7 N-ethylpiperidinium salt
Reactant of Route 3
Reactant of Route 3
Penicillin G-d7 N-ethylpiperidinium salt
Reactant of Route 4
Reactant of Route 4
Penicillin G-d7 N-ethylpiperidinium salt
Reactant of Route 5
Reactant of Route 5
Penicillin G-d7 N-ethylpiperidinium salt
Reactant of Route 6
Reactant of Route 6
Penicillin G-d7 N-ethylpiperidinium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.